The Synthetic Keystone: A Technical Guide to 4,6-Dichloro-2-iodopyrimidine for Advanced Drug Discovery
The Synthetic Keystone: A Technical Guide to 4,6-Dichloro-2-iodopyrimidine for Advanced Drug Discovery
For the discerning researcher in the fast-paced world of pharmaceutical development, the selection of molecular scaffolds is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic building blocks, halogenated pyrimidines stand out for their inherent versatility and proven track record in the synthesis of biologically active molecules. This guide provides an in-depth technical overview of 4,6-dichloro-2-iodopyrimidine, a trifunctionalized scaffold poised for the efficient and regioselective construction of complex molecular architectures. We will delve into its core properties, logical synthesis, predictable reactivity in cornerstone cross-coupling reactions, and its burgeoning applications in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors.
Core Compound Identification and Physicochemical Profile
CAS Number: 1266105-16-1[1][2][3]
4,6-Dichloro-2-iodopyrimidine is a crystalline solid under standard conditions, presenting as a valuable intermediate for chemists aiming to leverage its unique electronic and steric properties. Its structure features a pyrimidine core substituted with two chlorine atoms at the 4 and 6 positions and a highly reactive iodine atom at the 2 position.
| Property | Value | Source(s) |
| Molecular Formula | C₄HCl₂IN₂ | [1][4] |
| Molecular Weight | 274.87 g/mol | [1][4] |
| Purity | Typically ≥95% to ≥98% | [1][2][4] |
| Appearance | White to light yellow powder/crystal | [5] |
| Storage Conditions | 2-8°C or -20°C, sealed, away from moisture and light | [1][4] |
| LogP (Computed) | 2.388 | [4] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [4] |
Strategic Synthesis: A Proposed Pathway
While a direct, published synthesis for 4,6-dichloro-2-iodopyrimidine is not prevalent, its preparation can be logically deduced from established methodologies for the synthesis of its precursors and the iodination of related heterocyclic systems. The most plausible synthetic route commences with the widely available 4,6-dihydroxypyrimidine.
Caption: Proposed synthetic pathway to 4,6-dichloro-2-iodopyrimidine.
Step 1: Synthesis of 4,6-Dichloropyrimidine
The initial step involves the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. This is a standard transformation in heterocyclic chemistry, typically achieved by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base or catalyst.[7]
Exemplary Protocol:
-
To a flask charged with 4,6-dihydroxypyrimidine, add an excess of phosphorus oxychloride.
-
Optionally, a tertiary amine base like N,N-diethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, carefully quench the reaction mixture with ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4,6-dichloropyrimidine.
Step 2: Iodination at the C2 Position
The subsequent step is the regioselective iodination of 4,6-dichloropyrimidine at the C2 position. The pyrimidine ring is electron-deficient, and while the C5 position is often susceptible to electrophilic attack, direct iodination at C2 can be achieved under specific conditions. A modern and environmentally conscious approach involves the use of molecular iodine in the presence of an activating agent like silver nitrate (AgNO₃) under solvent-free mechanochemical conditions.[8] This method avoids the use of harsh acids.[8]
Exemplary Protocol:
-
In a mortar, combine 4,6-dichloropyrimidine, solid iodine, and silver nitrate.
-
Grind the mixture with a pestle for 20-30 minutes. The reaction is often exothermic.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the product with an organic solvent.
-
Wash the organic phase, dry, and concentrate to afford the crude 4,6-dichloro-2-iodopyrimidine.
-
Further purification can be achieved by column chromatography.
The Power of Differential Reactivity in Cross-Coupling Reactions
The synthetic utility of 4,6-dichloro-2-iodopyrimidine is fundamentally rooted in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This allows for a programmed, regioselective functionalization of the pyrimidine core, a highly desirable feature in the construction of complex molecules and compound libraries.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[9] This is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst. Furthermore, the position of the halogen on the electron-deficient pyrimidine ring influences reactivity, with the C4 and C6 positions being more activated than the C2 position, which is in turn more reactive than the C5 position.[9]
For 4,6-dichloro-2-iodopyrimidine, this translates to the C-I bond at the C2 position being the most reactive site for initial cross-coupling, followed by the C-Cl bonds at the C4 and C6 positions.
Caption: Reactivity hierarchy of halogen atoms in 4,6-dichloro-2-iodopyrimidine.
This predictable reactivity allows for a stepwise synthetic strategy:
-
Initial Coupling at C2: The first cross-coupling reaction will selectively occur at the C2-iodo position under milder conditions.
-
Subsequent Coupling at C4/C6: The chloro substituents at the C4 and C6 positions can then be functionalized under more forcing conditions or with more robust catalytic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the context of 4,6-dichloro-2-iodopyrimidine, an initial Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid would be expected to yield the 2-substituted-4,6-dichloropyrimidine.
Generic Protocol for C2-Selective Suzuki-Miyaura Coupling:
-
To a degassed solution of 4,6-dichloro-2-iodopyrimidine in a suitable solvent (e.g., dioxane, toluene, or DMF/water), add the boronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional handles for further transformations, such as click chemistry or cyclization reactions. The C2-iodo bond of 4,6-dichloro-2-iodopyrimidine is an excellent handle for this reaction.
Generic Protocol for C2-Selective Sonogashira Coupling:
-
In a Schlenk flask under an inert atmosphere, combine 4,6-dichloro-2-iodopyrimidine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.2 eq.) and a base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are ubiquitous in pharmaceuticals. While direct amination can occur at the more electron-deficient C4/C6 positions via SₙAr, a palladium-catalyzed approach offers broader scope and milder conditions. The differential reactivity would allow for an initial C-N bond formation at the C2 position, followed by potential SₙAr or a second Buchwald-Hartwig coupling at the C4/C6 positions.
Generic Protocol for C2-Selective Buchwald-Hartwig Amination:
-
Combine 4,6-dichloro-2-iodopyrimidine, the desired amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the mixture under an inert atmosphere.
-
Monitor the reaction until completion.
-
After cooling, quench the reaction and perform an aqueous workup.
-
Purify the resulting 2-amino-4,6-dichloropyrimidine derivative by chromatography.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs.[10] Its ability to form key hydrogen bond interactions with protein targets makes it particularly suitable for the design of enzyme inhibitors. A significant area of application for pyrimidine derivatives is in the development of protein kinase inhibitors for the treatment of cancer and other diseases.
The 2,4,6-trisubstituted pyrimidine motif, readily accessible from 4,6-dichloro-2-iodopyrimidine, serves as an excellent template for designing molecules that can fit into the ATP-binding pocket of various kinases. The substituents at the C2, C4, and C6 positions can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Strategic functionalization of 4,6-dichloro-2-iodopyrimidine for kinase inhibitor synthesis.
The general strategy involves:
-
C2-Substitution: Introduction of a group that can interact with the "hinge region" of the kinase active site, a common anchoring point for inhibitors.
-
C4/C6-Substitution: Modification at these positions allows for the exploration of the solvent-exposed region and can be used to enhance selectivity and improve physicochemical properties such as solubility.
Safety and Handling
As a halogenated heterocyclic compound, 4,6-dichloro-2-iodopyrimidine should be handled with appropriate care in a laboratory setting. Based on data for the compound and related structures, the following precautions are advised:
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[5][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.
Conclusion
4,6-Dichloro-2-iodopyrimidine is a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyrimidines. Its key strength lies in the predictable and regioselective functionalization of its three halogen atoms, enabling a modular approach to molecular design. This feature, combined with the proven importance of the pyrimidine scaffold in medicinal chemistry, makes it an indispensable tool for researchers and scientists in drug discovery, particularly in the rational design of novel kinase inhibitors. The strategic application of modern cross-coupling methodologies to this scaffold opens up a vast chemical space for the development of next-generation therapeutics.
References
-
RSC Publishing. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
-
ResearchGate. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
NIH National Center for Biotechnology Information. One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
-
PubChem. 4,6-Dichloropyrimidine. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A new eco-friendly method for the regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. [Link]
-
ResearchGate. Regioselective Cross-Coupling Reactions and Nucleophilic Aromatic Substitutions on a 5,7-Dichloropyrido[4,3-d]pyrimidine Scaffold. [Link]
-
NIH National Center for Biotechnology Information. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
NIH National Center for Biotechnology Information. 2,4-Dichloropyrimidine. [Link]
-
ResearchGate. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
-
ACS Publications. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- Google Patents.
-
NIH National Center for Biotechnology Information. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
- Google Patents. Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
-
ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
NIH National Center for Biotechnology Information. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. [Link]
Sources
- 1. 4,6-dichloro-2-iodopyrimidine; CAS No.: 1266105-16-1 [chemshuttle.com]
- 2. 1266105-16-1 Cas No. | 4,6-Dichloro-2-iodopyrimidine | Apollo [store.apolloscientific.co.uk]
- 3. 4,6-Dichloro-2-iodopyrimidine [1266105-16-1] | King-Pharm [king-pharm.com]
- 4. chemscene.com [chemscene.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemical-label.com [chemical-label.com]
- 12. fishersci.com [fishersci.com]
